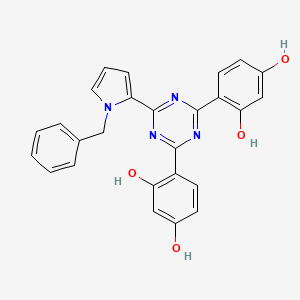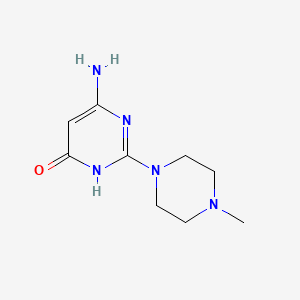
1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-carbonsäure
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a key component of nucleic acids . It has been used in the fabrication of functional supramolecular assemblies and materials . It is also related to 2-ureido-4 [1H]-6-methyl-pyrimidinone (UPy), which has high association constants .
Synthesis Analysis
The compound can be synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group is attached to the piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The compound can react with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4 (3 H )-ones, respectively .Wissenschaftliche Forschungsanwendungen
Gewebsregeneration
Forschungen deuten darauf hin, dass diese Verbindung zur Regulation von Stammzellen innerhalb eines dynamischen supramolekularen Hydrogels verwendet werden kann. Diese Anwendung ist besonders relevant für die Gewebsregeneration, da sie die Retention von Zellen in vivo verbessert und Stammzellen vor mechanischen Schäden schützt .
Supramolekulare Anordnungen und Materialien
Aufgrund hoher Assoziationskonstanten wurden Derivate dieser Verbindung in großem Umfang bei der Herstellung funktioneller supramolekularer Anordnungen und Materialien verwendet. Diese Anwendungen sind entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften für verschiedene industrielle und technologische Anwendungen .
Synthese von Derivaten
Die Verbindung dient als Vorläufer für die Synthese verschiedener Derivate mit potenziellen Anwendungen in Chemie und Pharmakologie. So wurde sie beispielsweise zur Synthese farbloser Kristalle mit spezifischen Schmelzpunkten verwendet, was ihre Nützlichkeit bei der Herstellung von Verbindungen mit gewünschten physikalischen Eigenschaften belegt .
Katalyse
Sie wurde im Rahmen von Katalyse-Studien in mikrowelleninduzierten Cyclokondensationsreaktionen eingesetzt. Diese Anwendung ist wichtig für chemische Syntheseprozesse, bei denen Katalysatoren verwendet werden, um die Geschwindigkeit chemischer Reaktionen zu erhöhen, ohne dabei verbraucht zu werden .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is involved in the formation of functional supramolecular assemblies and materials . This compound has been used in the fabrication of these assemblies due to its high association constants .
Mode of Action
The interaction of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid with its targets results in a pH-responsive self-assembling behavior in an aqueous solution . This behavior is attributed to the aspartic acid moieties present in the compound .
Biochemical Pathways
The compound 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid affects the biochemical pathways involved in the self-assembly of supramolecular structures . The compound’s aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH, and can be used as templates for silver nanofibers or silver nanosheets .
Result of Action
The molecular and cellular effects of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid ’s action involve the formation of functional supramolecular assemblies and materials . These assemblies can exhibit different structures (such as nanowires and nanosheets) depending on the pH of the environment .
Action Environment
The action, efficacy, and stability of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid are influenced by environmental factors such as pH . The compound exhibits pH-responsive behavior, with its aggregates transforming between different structures based on the pH of the environment .
Biochemische Analyse
Biochemical Properties
1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine-based enzymes, which are crucial for nucleic acid metabolism . The nature of these interactions often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in pyrimidine metabolism is particularly noteworthy, as it can influence the synthesis and degradation of nucleotides.
Transport and Distribution
The transport and distribution of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as certain tissues may be more susceptible to its effects.
Subcellular Localization
The subcellular localization of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-6-9(15)13-11(12-7)14-4-2-8(3-5-14)10(16)17/h6,8H,2-5H2,1H3,(H,16,17)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFCTRRQTOQPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)


![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)

![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)


![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)
![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)

